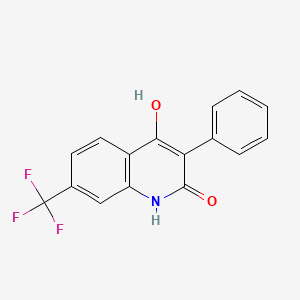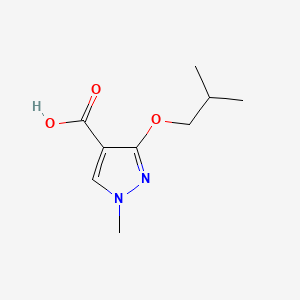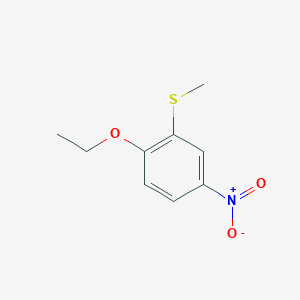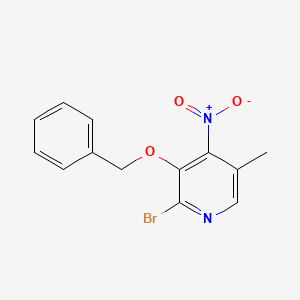
3-(Benzyloxy)-2-bromo-5-methyl-4-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2-bromo-5-methyl-4-nitropyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyloxy group at the third position, a bromine atom at the second position, a methyl group at the fifth position, and a nitro group at the fourth position on the pyridine ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-bromo-5-methyl-4-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The bromine atom is introduced at the second position of the pyridine ring using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The methyl group is introduced at the fifth position using methylating agents like methyl iodide or dimethyl sulfate.
Benzyloxy Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-bromo-5-methyl-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can replace the benzyloxy, bromine, or nitro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and aluminum chloride (AlCl3) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-(Benzyloxy)-2-bromo-5-methyl-4-aminopyridine, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Benzyloxy)-2-bromo-5-methyl-4-nitropyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-bromo-5-methyl-4-nitropyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. For example, the nitro group may participate in redox reactions, while the benzyloxy group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2-bromo-5-methylpyridine: Lacks the nitro group, resulting in different reactivity and biological activity.
3-(Benzyloxy)-2-bromo-4-nitropyridine: Lacks the methyl group, affecting its steric and electronic properties.
3-(Benzyloxy)-5-methyl-4-nitropyridine: Lacks the bromine atom, altering its reactivity in substitution reactions.
Uniqueness
3-(Benzyloxy)-2-bromo-5-methyl-4-nitropyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical properties and potential biological activities. Its unique structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H11BrN2O3 |
|---|---|
Molecular Weight |
323.14 g/mol |
IUPAC Name |
2-bromo-5-methyl-4-nitro-3-phenylmethoxypyridine |
InChI |
InChI=1S/C13H11BrN2O3/c1-9-7-15-13(14)12(11(9)16(17)18)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
NFTIDWIQHGYGIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1[N+](=O)[O-])OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


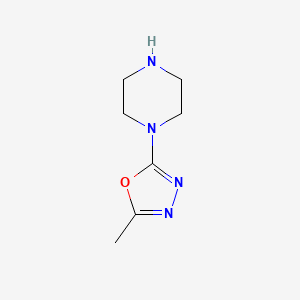

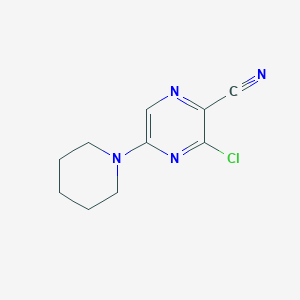
![3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester](/img/structure/B13931862.png)

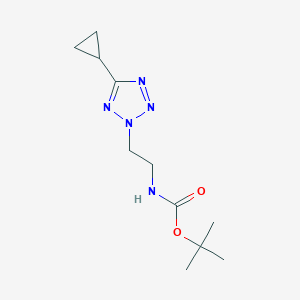
![N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[9H-fluoren]-4-amine](/img/structure/B13931871.png)
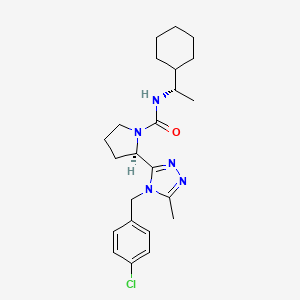
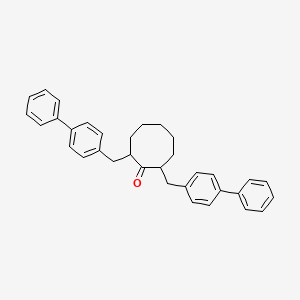
![Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13931896.png)
